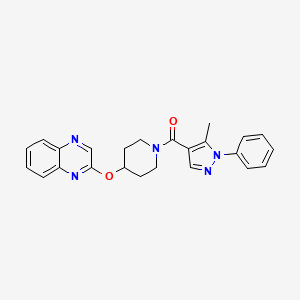

(5-甲基-1-苯基-1H-吡唑-4-基)(4-(喹喜啉-2-基氧基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

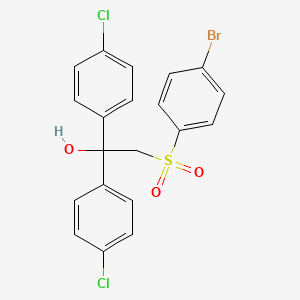

The compound “(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of monoclinic system .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the cyclocondensation reaction of amino [1,2,4]triazolo [4,3-a]quinoxaline with dimethyl acetylene dicarboxylate (DMAD) in methanol gave the corresponding methyl 4-oxo-4H-pyrimido [2′,1′:5,1][1,2,4]triazolo [4,3-a]quinoxaline-2-carboxylate .科学研究应用

Antileishmanial Activity

Pyrazole-bearing compounds, including the one you mentioned, are known for their potent antileishmanial activities . They have been evaluated against Leishmania aethiopica clinical isolate . One of the compounds displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

These compounds also exhibit antimalarial activities . They have been tested in vivo against Plasmodium berghei infected mice . Some of the compounds showed better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds . The studies justified the better antileishmanial activity of one of the compounds . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antioxidant Activity

Some pyrazole derivatives have been evaluated for their radical scavenging activity . They have good radical scavenging activity, and some of them are more active than ascorbic acid used as standard .

Anticancer Activity

Several pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . Some of the derivatives proved to be cytotoxic in the RKO cell line .

Drug Development

Pyrazoles and their derivatives have attracted particular attention because they have a wide variety of biological activities . Several drugs currently on the market have the pyrazole ring as the key structural motif . Some pyrazole derivatives have been approved for the treatment of different types of cancer .

作用机制

Target of Action

The primary targets of this compound are yet to be definitively identified. Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

For instance, some pyrazole derivatives have been shown to inhibit enzyme activity, while others may act as agonists or antagonists at receptor sites .

Biochemical Pathways

These could potentially include pathways involved in cell proliferation, inflammation, and other cellular processes .

Pharmacokinetics

Pyrazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability

Result of Action

Given the diverse pharmacological effects of pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .

安全和危害

属性

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-17-20(15-26-29(17)18-7-3-2-4-8-18)24(30)28-13-11-19(12-14-28)31-23-16-25-21-9-5-6-10-22(21)27-23/h2-10,15-16,19H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLHQVDVZUYCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((furan-2-ylmethyl)amino)-9,10-dihydro-7H-benzo[4',5']thieno[2',3':4,5]pyrimido[1,2-b]pyridazin-11(8H)-one](/img/structure/B2803868.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2803871.png)

![2-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803877.png)

![(2S,4S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2803879.png)

![[1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2803887.png)

![N-(1'-(2-phenoxyethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2803888.png)

![N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2803891.png)